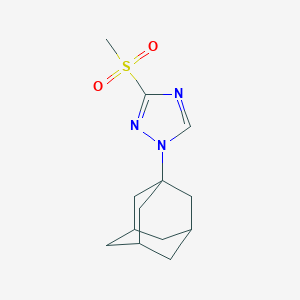
4-Oxo-2-phenyl-1,2,3,4-tetrahydro-2-quinazolinecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Oxo-2-phenyl-1,2,3,4-tetrahydro-2-quinazolinecarboxylic acid, also known as PQT, is a heterocyclic organic compound that has been the subject of scientific research for its potential applications in various fields. The synthesis of PQT involves several steps and has been optimized to yield high purity and yield.
科学研究应用
4-Oxo-2-phenyl-1,2,3,4-tetrahydro-2-quinazolinecarboxylic acid has been the subject of scientific research for its potential applications in various fields. It has been shown to have potential as an anticancer agent, with studies showing that it inhibits the growth of cancer cells in vitro and in vivo. 4-Oxo-2-phenyl-1,2,3,4-tetrahydro-2-quinazolinecarboxylic acid has also been studied for its potential as an anti-inflammatory agent, with studies showing that it reduces inflammation in animal models. Additionally, 4-Oxo-2-phenyl-1,2,3,4-tetrahydro-2-quinazolinecarboxylic acid has been studied for its potential as an anticonvulsant agent, with studies showing that it reduces seizure activity in animal models.
作用机制
The exact mechanism of action of 4-Oxo-2-phenyl-1,2,3,4-tetrahydro-2-quinazolinecarboxylic acid is not fully understood, but it is believed to act through multiple pathways. 4-Oxo-2-phenyl-1,2,3,4-tetrahydro-2-quinazolinecarboxylic acid has been shown to inhibit the activity of enzymes involved in cancer cell growth, such as topoisomerase and histone deacetylase. 4-Oxo-2-phenyl-1,2,3,4-tetrahydro-2-quinazolinecarboxylic acid has also been shown to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-1β. Additionally, 4-Oxo-2-phenyl-1,2,3,4-tetrahydro-2-quinazolinecarboxylic acid has been shown to enhance the activity of GABA receptors, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
4-Oxo-2-phenyl-1,2,3,4-tetrahydro-2-quinazolinecarboxylic acid has been shown to have several biochemical and physiological effects. It has been shown to reduce the growth of cancer cells in vitro and in vivo, reduce inflammation in animal models, and reduce seizure activity in animal models. Additionally, 4-Oxo-2-phenyl-1,2,3,4-tetrahydro-2-quinazolinecarboxylic acid has been shown to enhance the activity of GABA receptors, which are involved in the regulation of neuronal activity.
实验室实验的优点和局限性
4-Oxo-2-phenyl-1,2,3,4-tetrahydro-2-quinazolinecarboxylic acid has several advantages and limitations for lab experiments. One advantage is that it has been shown to have potential as an anticancer, anti-inflammatory, and anticonvulsant agent, making it a promising candidate for further study. Additionally, the synthesis method for 4-Oxo-2-phenyl-1,2,3,4-tetrahydro-2-quinazolinecarboxylic acid has been optimized to yield high purity and yield. One limitation is that the exact mechanism of action of 4-Oxo-2-phenyl-1,2,3,4-tetrahydro-2-quinazolinecarboxylic acid is not fully understood, making it difficult to design experiments to study its effects. Additionally, 4-Oxo-2-phenyl-1,2,3,4-tetrahydro-2-quinazolinecarboxylic acid has not been extensively studied in humans, making it difficult to determine its safety and efficacy in a clinical setting.
未来方向
There are several future directions for the study of 4-Oxo-2-phenyl-1,2,3,4-tetrahydro-2-quinazolinecarboxylic acid. One direction is to further study its potential as an anticancer, anti-inflammatory, and anticonvulsant agent. Additionally, future studies could focus on determining the exact mechanism of action of 4-Oxo-2-phenyl-1,2,3,4-tetrahydro-2-quinazolinecarboxylic acid and designing experiments to study its effects. Further studies could also focus on determining the safety and efficacy of 4-Oxo-2-phenyl-1,2,3,4-tetrahydro-2-quinazolinecarboxylic acid in a clinical setting. Overall, the study of 4-Oxo-2-phenyl-1,2,3,4-tetrahydro-2-quinazolinecarboxylic acid has the potential to lead to the development of new treatments for cancer, inflammation, and epilepsy.
合成方法
The synthesis of 4-Oxo-2-phenyl-1,2,3,4-tetrahydro-2-quinazolinecarboxylic acid involves the condensation of anthranilic acid with benzaldehyde in the presence of acetic anhydride and catalytic amounts of p-toluenesulfonic acid. The resulting product is then reduced with sodium borohydride to yield 4-Oxo-2-phenyl-1,2,3,4-tetrahydro-2-quinazolinecarboxylic acid. The synthesis method has been optimized to yield high purity and yield of 4-Oxo-2-phenyl-1,2,3,4-tetrahydro-2-quinazolinecarboxylic acid.
属性
产品名称 |
4-Oxo-2-phenyl-1,2,3,4-tetrahydro-2-quinazolinecarboxylic acid |
|---|---|
分子式 |
C15H12N2O3 |
分子量 |
268.27 g/mol |
IUPAC 名称 |
4-oxo-2-phenyl-1,3-dihydroquinazoline-2-carboxylic acid |
InChI |
InChI=1S/C15H12N2O3/c18-13-11-8-4-5-9-12(11)16-15(17-13,14(19)20)10-6-2-1-3-7-10/h1-9,16H,(H,17,18)(H,19,20) |
InChI 键 |
JETYCIZSGGREOZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2(NC3=CC=CC=C3C(=O)N2)C(=O)O |
规范 SMILES |
C1=CC=C(C=C1)C2(NC3=CC=CC=C3C(=O)N2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[[4-methyl-5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B249379.png)

![N-{4-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]phenyl}acetamide](/img/structure/B249383.png)
![N-(4-acetylphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B249384.png)
![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B249387.png)


![3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B249392.png)


![3-{[5-(1-Naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid](/img/structure/B249402.png)

![4-[3-(4-hydroxybut-2-ynylsulfanyl)-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B249406.png)
![2-[(4-Tert-butylphenyl)sulfonyl]-2-phenyl-1,3-dioxolane](/img/structure/B249408.png)